molecular formula C7H7Cl B144806 3-Chlorotoluene CAS No. 108-41-8

3-Chlorotoluene

Cat. No.: B144806
CAS No.: 108-41-8
M. Wt: 126.58 g/mol
InChI Key: OSOUNOBYRMOXQQ-UHFFFAOYSA-N
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Description

3-Chlorotoluene, also known as 1-chloro-3-methylbenzene, is an organic compound with the molecular formula C7H7Cl. It is a colorless liquid that is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons. This compound is one of the three isomers of chlorotoluene, where the chlorine atom is positioned at the third carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorotoluene is typically synthesized from m-toluidine through a diazotization and substitution process. The procedure involves adding m-toluidine to water, followed by the slow addition of concentrated hydrochloric acid. Sodium nitrite solution is then added dropwise at a temperature of 0-5°C. The resulting diazo solution is treated with cuprous chloride to replace the diazonium group with a chlorine atom. The crude product is then distilled to obtain the final product .

Industrial Production Methods: Industrially, the diazonium method is reserved for the production of this compound. The industrial route to 2- and 4-chlorotoluene involves the direct reaction of toluene with chlorine, but this method is not applicable for this compound due to the difficulty in separating it from 4-chlorotoluene by distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction Reactions: The compound can be reduced to form 3-methylbenzene (toluene).

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically required.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products:

  • 3-Chlorobenzaldehyde
  • 3-Chlorobenzoic Acid
  • 3-Methylbenzene (Toluene)

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Chemical Production
3-Chlorotoluene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the manufacture of agrochemicals, dyes, and pharmaceuticals. Its chlorinated structure allows for further chemical modifications, making it a versatile building block in organic synthesis .

2. Solvent Properties
Due to its solvent properties, this compound is employed in laboratory settings for dissolving a wide range of substances. Its ability to dissolve both polar and non-polar compounds makes it suitable for various reactions and extractions .

Pharmaceutical Applications

1. Drug Development
In pharmaceutical research, this compound has been used as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential pharmacological activities, including anti-inflammatory and antimicrobial properties. Research indicates that compounds derived from this compound exhibit significant biological activity, making them candidates for drug development .

2. Toxicological Studies
Studies involving this compound have been conducted to assess its toxicological profile. Research has shown that exposure to high concentrations can lead to adverse health effects, which is critical for safety assessments in drug formulation and environmental impact studies .

Environmental Applications

1. Remediation Techniques
this compound is also studied in the context of environmental remediation. It is often found as a contaminant in soil and groundwater due to its industrial use. Research has focused on bioremediation techniques using microorganisms capable of degrading chlorinated compounds like this compound .

2. Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for gas chromatography and mass spectrometry analyses. Its presence in environmental samples can indicate pollution levels and help assess the effectiveness of remediation efforts .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against various pathogens, highlighting the compound's potential in pharmaceutical applications.

Case Study 2: Environmental Impact Assessment

Research conducted on contaminated sites revealed that this compound was a prevalent pollutant. The study utilized bioremediation techniques involving specialized bacteria that effectively degraded the compound, showcasing its relevance in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 3-chlorotoluene primarily involves its reactivity as an aryl chloride. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .

Comparison with Similar Compounds

  • 2-Chlorotoluene (1-chloro-2-methylbenzene)
  • 4-Chlorotoluene (1-chloro-4-methylbenzene)
  • Benzyl Chloride (α-chlorotoluene)

Comparison:

This compound’s unique position of the chlorine atom at the third carbon of the benzene ring gives it distinct reactivity and applications compared to its isomers and other similar compounds.

Biological Activity

3-Chlorotoluene, also known as meta-chlorotoluene, is a chlorinated aromatic hydrocarbon with the chemical formula C7H7Cl. It is used in various industrial applications, including as a solvent and in the synthesis of other chemicals. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential pharmacological applications.

  • Molecular Weight : 141.60 g/mol
  • Molecular Formula : C7H7Cl
  • CAS Number : 108-41-8
  • EC Number : 203-580-5

Toxicological Effects

This compound exhibits various toxicological properties that are significant for understanding its biological activity:

  • Absorption and Metabolism : this compound is rapidly absorbed via the gastrointestinal and respiratory tracts. Metabolism primarily occurs through oxidation at the methyl group, leading to the formation of chlorobenzyl alcohol glucuronide and chlorobenzoic acid derivatives .
  • Acute Toxicity : Inhalation studies have shown that exposure to high concentrations can lead to intoxication. For instance, rats exposed to 4183 ppm for four hours exhibited signs of intoxication, while prolonged exposure resulted in fatalities .
  • Genotoxicity : Studies indicate that this compound does not exhibit mutagenic properties in bacterial systems (Salmonella typhimurium) or in mammalian cells. It also showed no clastogenic activity in vivo or in vitro .

Antimicrobial Properties

Recent studies have indicated that chlorinated compounds, including this compound, may possess antimicrobial properties. Research on related chlorinated chalcones has shown enhanced antibacterial and antibiofilm activities compared to their non-chlorinated counterparts. The presence of chlorine atoms appears to enhance interaction with lipid membranes, which may contribute to their antimicrobial efficacy .

Case Studies and Research Findings

StudyFindings
Toxicity Assessment Exposure to high concentrations of this compound resulted in significant toxicity in animal models, indicating a need for caution in occupational settings .
Antimicrobial Activity Chlorinated derivatives showed improved antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Metabolic Pathways Identified metabolic pathways include oxidation leading to several metabolites, which may influence both toxicity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Chlorotoluene in laboratory settings?

  • Methodological Answer : The catalytic hydrodechlorination of polychlorotoluene mixtures using aluminum silicate-supported Pd catalysts is a key method. For example, Pd-catalyzed reactions can selectively reduce dichlorotoluenes to this compound with reported selectivities up to 45% under optimized conditions. Reaction parameters such as solvent choice (e.g., methylcyclohexane) and temperature must be carefully controlled to minimize byproducts like 2,3,6-trichlorotoluene .

Q. How can researchers accurately determine the purity and concentration of this compound in environmental samples?

  • Methodological Answer : Use standardized solutions (e.g., 100 mg/L methanol-based this compound) for calibration in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Environmental analysis protocols recommend storing standards at 0–6°C to prevent degradation. Quantification should account for matrix effects by spiking recovery tests, with chloride ion recovery rates ≥95% serving as a validation metric .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include boiling point (160–162°C), density (1.07 g/cm³), and excess molar volumes in binary mixtures (e.g., with tetrachloroethene at 303.15 K). These parameters influence solvent selection, reaction kinetics, and phase separation in synthesis or degradation studies. Experimental designs should prioritize thermodynamic consistency checks using published excess volume data .

Advanced Research Questions

Q. What microbial strains are effective in degrading this compound, and what metabolic pathways are involved?

  • Methodological Answer : Hybrid strains like Pseudomonas WR1422 and WR233 degrade this compound via a meta-cleavage pathway, with temporary accumulation of 3-chlorobenzoate. Growth studies show generation times of ~14 hours at 5 μM substrate concentrations. Chloride release (≥95% stoichiometry) and optical density (OD546 ~0.85) are critical biomarkers. For recalcitrant derivatives (e.g., 3,5-dichlorotoluene), strain adaptation and benzyl alcohol dehydrogenase activity must be optimized .

Q. How do researchers address contradictions in reported reaction kinetics or degradation efficiencies for this compound?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., substrate concentration, microbial consortia). Systematic validation involves:

  • Replicating protocols with strict controls (e.g., chloride recovery assays).
  • Comparing kinetic models (e.g., first-order vs. Michaelis-Menten) using datasets from multiple labs.
  • Applying statistical tools like ANOVA to identify outliers in reaction rates .

Q. What catalytic systems show promise for selective dechlorination of this compound derivatives?

  • Methodological Answer : Pd/Al2O3-SiO2 catalysts achieve selective dechlorination of polychlorotoluenes to this compound. Key factors include:

  • Catalyst loading (2–5 wt% Pd).
  • Solvent polarity (non-polar solvents enhance selectivity).
  • Temperature gradients to suppress over-reduction.
    Experimental results show 18.5% yield for 2,6-dichlorotoluene conversion, highlighting the need for iterative optimization .

Properties

IUPAC Name

1-chloro-3-methylbenzene
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InChI

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
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InChI Key

OSOUNOBYRMOXQQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)Cl
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Molecular Formula

C7H7Cl
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DSSTOX Substance ID

DTXSID4052841
Record name m-Chlorotoluene
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Molecular Weight

126.58 g/mol
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Physical Description

M-chlorotoluene is a colorless liquid. Specific gravity 1.072. Denser than water, thus sinks in water. Flash point less than 141 °F. Vapors irritating and narcotic in high concentrations. Used as solvents and as an intermediate for making other chemicals and dyes., Colorless liquid; [Hawley]
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Boiling Point

324 °F at 760 mmHg (NTP, 1992)
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Flash Point

126 °F (NTP, 1992), 126 °F
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Density

1.0722 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

10 mmHg at 109.8 °F (NTP, 1992), 3.68 [mmHg]
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CAS No.

108-41-8
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Melting Point

-54 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

A mixture of 4'-methyl-2'-chloroacetophenone and 4'-chloro-2'-methylacetophenone (98 g), [obtained by reaction of 3-chlorotoluene with acetyl chloride using the conditions of C R Noller and R Adams, J.Amer.Chem.Soc., 46, 1892 (1924)], methylamine (33% w/w solution in industrial methylated spirit, 130 ml), copper powder (3 g) and industrial methylated spirit (150 ml) was stirred in a sealed pressure vessel at 100° overnight. After cooling, further methylamine solution (130 ml) was added, the pressure vessel resealed and the mixture stirred at 100° overnight. The cooled mixture was washed out of the pressure vessel with industrial methylated spirit (2×200 ml) and then heated to 60°. Aqueous sodium sulphide nonahydrate (6.1 g in 60 ml water was added, the mixture stirred at 60° for 15 minutes and filtered through diatomaceous earth (sold under the trade name CELITE). The filter bed was washed with industrial methylated spirit (2×100 ml) and the combined filtrate and washings were evaporated to dryness under reduced pressure. The residue was stirred with hydrochloric acid (5M, 400 ml) for 2.75 hours and the resultant aqueous solution basified to pH 8 to 9 with aqueous sodium hydroxide (specific gravity 1.5). The mixture was extracted with dichloromethane (600 ml, then 2×400 ml), the combined extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was dissolved in diethyl ether (500 ml) and the solution extracted with hydrochloric acid (5M, 3×150 ml). The diethyl ether solution was discarded. The aqueous extracts were basified to pH 8 with aqueous sodium hydroxide (specific gravity 1.5) and then extracted with diethyl ether (2×250 ml). The combined diethyl ether extracts were dried over magnesium sulphate and the solvent was removed by distillation. The residue was distilled under reduced pressure to give the novel compound 4'-methyl-2'-(methylamino)acetophenone, m.p. 47°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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